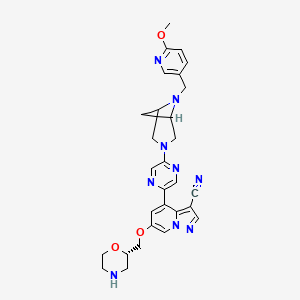
(S)-Ret-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ret-IN-1 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its specific stereochemistry, which plays a crucial role in its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ret-IN-1 typically involves several steps, starting from readily available starting materials. The synthetic route often includes stereoselective reactions to ensure the correct configuration of the compound. Common steps in the synthesis may include:
Formation of the core structure: This involves the construction of the main skeleton of the molecule through various organic reactions.
Introduction of functional groups: Specific functional groups are introduced to the core structure to impart the desired chemical properties.
Stereoselective reactions: These reactions are crucial to ensure the correct spatial arrangement of atoms in the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ret-IN-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-Ret-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-Ret-IN-1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
(S)-Ret-IN-1 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
®-Ret-IN-1: The enantiomer of this compound, which may have different biological activities due to its opposite stereochemistry.
Analogous compounds: Molecules with similar core structures but different functional groups or stereochemistry.
Propriétés
Formule moléculaire |
C29H31N9O3 |
|---|---|
Poids moléculaire |
553.6 g/mol |
Nom IUPAC |
4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-6-[[(2S)-morpholin-2-yl]methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H31N9O3/c1-39-28-3-2-19(9-34-28)14-37-21-6-22(37)16-36(15-21)27-13-32-26(12-33-27)25-7-23(41-18-24-11-31-4-5-40-24)17-38-29(25)20(8-30)10-35-38/h2-3,7,9-10,12-13,17,21-22,24,31H,4-6,11,14-16,18H2,1H3/t21?,22?,24-/m0/s1 |
Clé InChI |
GTQISTQEBXXLPC-IWAAJCSBSA-N |
SMILES isomérique |
COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OC[C@@H]7CNCCO7 |
SMILES canonique |
COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OCC7CNCCO7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


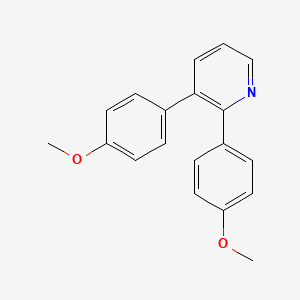
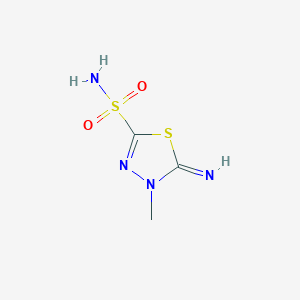
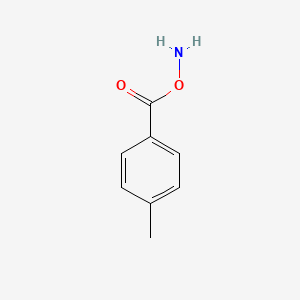
![2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B13119620.png)
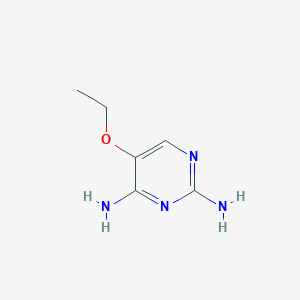
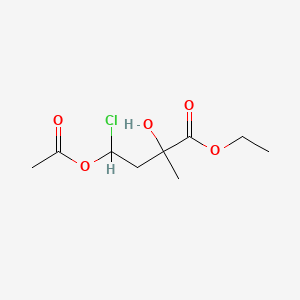
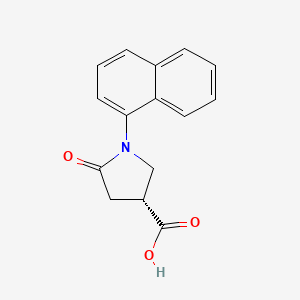


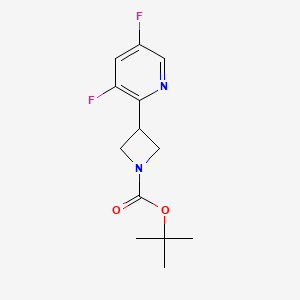
![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)
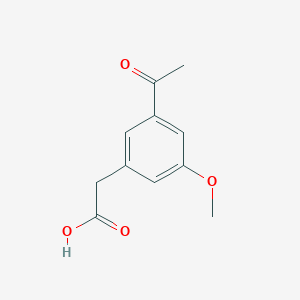
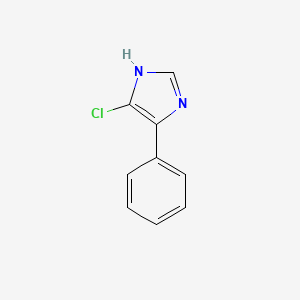
![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
